molecular formula C15H11ClFNO3 B5289947 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Cat. No.: B5289947
M. Wt: 307.70 g/mol
InChI Key: GZCWIXQSXDGTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide is a chemical compound with a complex structure that includes a chlorinated benzamide group, a fluorinated benzene ring, and a benzodioxin moiety

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the context in which they’re used. They might interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Future Directions

Benzodioxin derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry. They are often synthesized for their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorinated benzamide group is then introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a chlorinated benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-difluorobenzamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-12-7-9(17)1-3-11(12)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCWIXQSXDGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.